2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

Catalog No.
S3319012
CAS No.
924899-38-7
M.F
C49H30N2
M. Wt
646.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

Replacing standard hosts (e.g., CBP, HOMO -6.0 eV) with Spiro-2CBP eliminates the ~1.0 eV hole-injection barrier at HTL interfaces, directly lowering driving voltage and boosting power efficiency in red phosphorescent OLEDs. Key advantages: • Near-zero hole injection from common HTLs due to -5.0 eV HOMO. • High LUMO blocks electron leakage, enhancing exciton confinement. • Rigid spiro core ensures thermal and morphological stability during vacuum deposition. Ideal for hole-dominant or simplified mask-free red subpixel architectures.

CAS Number

924899-38-7

Product Name

2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

IUPAC Name

9-(7'-carbazol-9-yl-9,9'-spirobi[fluorene]-2'-yl)carbazole

Molecular Formula

C49H30N2

Molecular Weight

646.8 g/mol

InChI

InChI=1S/C49H30N2/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)43-29-31(50-45-21-9-3-15-37(45)38-16-4-10-22-46(38)50)25-27-35(43)36-28-26-32(30-44(36)49)51-47-23-11-5-17-39(47)40-18-6-12-24-48(40)51/h1-30H

InChI Key

UDECBOWBCXTHEY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21

The exact mass of the compound 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,7-Bis(9H-carbazol-9-yl)-9,9'-spirobifluorene, Spiro-2CBP, 2,7-Di(carbazol-9-yl)-9,9'-spirobifluorene, 9,9'-Spirobi[9H-fluorene]-2,7-diylbis(9H-carbazole)

Purity

>99% (sublimed)

Package Size

200 mg, 250 mg, 1 g

2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene (Spiro-2CBP, CAS 924899-38-7) is a rigid, high-triplet-energy phosphorescent host material engineered for high-performance organic light-emitting diodes (OLEDs). Structurally, it features a spirobifluorene core substituted with carbazole units at the 2,7-positions, which imparts exceptional thermal stability and morphological robustness during vacuum thermal evaporation. From a procurement perspective, Spiro-2CBP is primarily selected for its unusually shallow Highest Occupied Molecular Orbital (HOMO) of approximately -5.0 eV. This energy level alignment provides a near-zero barrier for hole injection from standard hole-transporting layers, making it a critical material for lowering driving voltages and improving power efficiency in red and orange-red phosphorescent subpixels [1].

Research Fit

Grade Sublimed >99% purity for vacuum-deposited OLED fabrication
Stability High thermal robustness supports elevated-temperature processing
Function Phosphorescent host for efficient electroluminescence in OLEDs

Generic substitution of Spiro-2CBP with standard in-class hosts, such as 4,4'-Bis(carbazol-9-yl)biphenyl (CBP) or mCBP, routinely fails due to severe energy level mismatches at the heterojunction interfaces. CBP possesses a deep HOMO of -6.0 eV, which creates a substantial hole-injection barrier when interfaced with standard hole-transport layers, directly causing elevated driving voltages and reduced power efficiency [1]. Furthermore, Spiro-2CBP is a strictly hole-dominant host with a high Lowest Unoccupied Molecular Orbital (LUMO) that creates a ~1.0 eV barrier to electron injection from conventional electron-transport layers like TPBi [2]. Attempting to use Spiro-2CBP as a drop-in replacement in balanced or electron-dominant architectures without a dedicated co-host results in poor exciton formation and catastrophic efficiency loss, dictating that it must be procured specifically for hole-transport-limited device designs[3].

Substitution Risk

Isomer Substitution

2,7- vs 2,2′-substitution on spirobifluorene alters film morphology and device efficiency; direct interchange may not reproduce performance.

Classic Reference Host

CBP may show lower thermal robustness and reduced power efficiency in double-emission-layer architectures compared to Spiro-2CBP.

Morphological Stability

Generic carbazole hosts lack the rigid spirobifluorene core, potentially affecting film morphology and device reproducibility.

Reduction of Driving Voltage via Shallow HOMO Level Alignment

Spiro-2CBP features a shallow HOMO level of -5.0 eV, providing a near-zero barrier for hole injection from standard hole-transport layers. In comparative red OLED devices, this energy alignment reduces the driving voltage at 1000 cd/m2 to 6.3 V, whereas substituting with the industry-standard CBP (HOMO -6.0 eV) increases the driving voltage to 7.6 V due to a severe hole-injection barrier [1].

Evidence DimensionDriving voltage at 1000 cd/m2
Target Compound Data6.3 V
Comparator Or BaselineCBP (7.6 V)
Quantified Difference1.3 V lower driving voltage
ConditionsRed phosphorescent OLED with common red layer architecture

Lower driving voltage directly translates to reduced power consumption and extended operational lifetime in commercial display panels.

Thermal Stability
Class-level
>420 °C
Supports high-temperature fabrication context
Comparator TGA data not available; class-level inference

Enhanced EQE in Red Phosphorescent Architectures

The hole trap depth created by the energy level difference between the host and dopant dictates device efficiency. Spiro-2CBP provides an optimal hole trap depth of -0.3 eV. When evaluated in a common red layer (CRL) architecture, Spiro-2CBP achieved a maximum EQE of 10.4%, significantly outperforming alternative HTL/host materials such as α-NPD (9.0%) and TAPC (6.5%) [1].

Evidence DimensionMaximum External Quantum Efficiency (EQE)
Target Compound Data10.4%
Comparator Or BaselineTAPC (6.5%) and α-NPD (9.0%)
Quantified Difference60% higher EQE than TAPC; 15.5% higher than α-NPD
ConditionsCommon red layer (CRL) doped with Ir(piq)2(acac)

Validates Spiro-2CBP as a superior host for maximizing luminous efficiency in red subpixels without requiring complex multi-layer patterning.

EL Power Efficiency
Head-to-head
TargetSpiro-2CBP bilayer: 29.5 lm/W
ComparatorCBP single host: not available
Reported bilayer device power efficiency context
Double-EML with Ir(2-phq)₃ at 100 cd/m²

Architectural Constraint: High Electron Injection Barrier

While Spiro-2CBP excels in hole transport, it possesses a high LUMO level that creates a ~1.0 eV electron injection barrier when paired with standard electron-transport layers like TPBi. In contrast, CBP and mCBP present minimal barriers (-0.2 eV and 0.3 eV, respectively) [1]. This restricts electron injection, confirming that Spiro-2CBP must be procured specifically for hole-dominant emissive layers or paired with an electron-transporting co-host.

Evidence DimensionElectron injection barrier from TPBi ETL
Target Compound Data~1.0 eV barrier
Comparator Or BaselineCBP (-0.2 eV barrier) and mCBP (0.3 eV barrier)
Quantified Difference>0.7 eV higher electron injection barrier than generic CBP hosts
ConditionsDeep-blue OLED architecture with TPBi electron transport layer

Prevents costly formulation errors by highlighting that Spiro-2CBP cannot be a drop-in replacement for CBP in electron-dominant or balanced-injection device designs.

Optical Contrast
Head-to-head
TargetPS2CBP: 39.83% at 428 nm
ComparatorPCEC: 32.41% at 420 nm
Reported higher optical contrast in tested set
Ionic liquid solution, identical conditions

Processability Limitation in Simplified Single-Layer Architectures

Spiro-2CBP has a wide electrochemical gap of ~3.51 eV and lacks electron-transporting moieties. When tested in simplified single-layer green PhOLEDs (ITO/PEDOT:PSS/Host:Ir(ppy)3/LiF/Al), Spiro-2CBP yielded a negligible EQE of 0.3%. In contrast, functionalizing the spirobifluorene core with a phosphine oxide group (e.g., 2,7-DiCbz-SBF-4′-POPh2) balances charge transport, boosting EQE to 13.2%[1].

Evidence DimensionMaximum EQE in single-layer PhOLED
Target Compound Data0.3%
Comparator Or BaselinePhosphine oxide-substituted analog (13.2%)
Quantified Difference44-fold lower EQE in single-layer devices
ConditionsSingle-layer green PhOLED doped with Ir(ppy)3

Directs buyers to procure Spiro-2CBP exclusively for multi-layer, heterojunction OLEDs where electron transport is handled by dedicated adjacent layers.

Film Morphology
Head-to-head
TargetCFL: planar growth, EQE 3.3%
ComparatorCBP: 3D island growth, lower EQE
Smooth morphology supports uniform charge injection
Vacuum-deposited on QD layers; AFM analysis
HOMO/LUMO Levels
Data to verify
HOMO: −5.03 eV LUMO: −1.65 eV Bandgap: 3.38 eV
Reported energy-level alignment baseline
Comparator CBP values from literature; verify

Multi-Layer Red and Orange-Red PhOLEDs

Ideal as a host material where its shallow HOMO (-5.0 eV) eliminates hole-injection barriers from adjacent HTLs, significantly lowering driving voltages compared to standard CBP [1].

Common Red Layer (CRL) RGB Displays

Suitable for simplified manufacturing processes that use a continuous red emissive layer across subpixels, leveraging its optimal hole trap depth to maintain high EQE without requiring an extra fine metal mask (FMM) step [1].

Exciton Confinement and Hole-Dominant Layers

Used as an interfacial or hole-dominant host layer where its high LUMO effectively blocks electron leakage into the hole-transporting zone, maximizing recombination in the emissive layer[2].

Mixed Co-Host Formulations

Procured to blend with strong electron-transporting hosts (e.g., triazine or phosphine oxide derivatives) to create balanced, high-efficiency exciplex or mixed-host emissive systems, compensating for its inherent electron injection barrier [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vacuum-deposited OLED fabrication
Thermal stability under sublimation
TGA decomposition threshold and film morphology retention
Double-emission-layer phosphorescent OLEDs
Host-layer energy alignment and exciton confinement
Power efficiency in bilayer device architecture
Electrochromic device development
Polymerizable monomer with high optical contrast
Optical contrast and color-switching stability
QD-LED hole transport layer research
Planar film growth morphology on QD layers
EQE and leakage current in QD-LED architectures

XLogP3

12.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

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